2,2-Diethylmalononitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diethylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEHSKCCVPIDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380425 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-33-4 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Malononitrile Chemistry and the Broader Field of Nitrile Compounds
2,2-Diethylmalononitrile belongs to the malononitrile (B47326) class of compounds, which are characterized by a propane (B168953) backbone with two nitrile (-C≡N) groups attached to the same carbon atom. Malononitrile itself (CH₂(CN)₂) is a versatile building block in organic synthesis, known for its high reactivity. wikipedia.orgresearchgate.net This reactivity stems from the acidic nature of the methylene (B1212753) protons located between the two electron-withdrawing nitrile groups. researchgate.net The broader field of nitrile compounds encompasses a vast array of organic molecules containing the cyano functional group. Nitriles are important intermediates in the synthesis of numerous chemicals, including amines, amides, and carboxylic acids. researchgate.netd-nb.info They are also found in a variety of pharmaceuticals, where the nitrile group can act as a bioisostere for a carbonyl group or engage in specific polar interactions with biological targets. nih.gov
Unlike the parent malononitrile, this compound lacks the acidic methylene protons, as the central carbon is substituted with two ethyl groups. This structural modification significantly alters its chemical reactivity, making it less prone to reactions involving deprotonation. However, the geminal dinitrile motif still imparts unique electronic properties to the molecule. The chemistry of such 2,2-dialkylmalononitriles is distinct from that of their unsubstituted or mono-substituted counterparts, with reactions primarily centered on the nitrile groups themselves or influenced by the steric bulk of the alkyl substituents.
Historical Development and Evolution of Research on 2,2 Dialkylmalononitriles
Research into malononitrile (B47326) and its derivatives has a long history, with the parent compound being a key reagent for various condensation and cyclization reactions. researchgate.net The development of methods to alkylate malononitrile has allowed for the synthesis of a wide range of substituted derivatives. Early methods for the synthesis of 2,2-dialkylmalononitriles often involved the reaction of malononitrile with alkyl halides in the presence of a base. A specific synthesis for 2,2-diethylmalononitrile involves the reaction of malononitrile with ethyl iodide in the presence of potassium tert-butoxide and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. sci-hub.se
The evolution of research on 2,2-dialkylmalononitriles has been driven by their potential applications in various fields. For instance, the gem-dimethyl group, a close structural relative to the gem-diethyl group, is a common feature in many natural products and has been widely explored in medicinal chemistry. acs.org The introduction of such gem-dialkyl groups can influence a molecule's conformation and metabolic stability. While specific research on this compound is not as extensive as for other malononitrile derivatives, the study of 2,2-dialkylmalononitriles as a class has contributed to a deeper understanding of the steric and electronic effects of geminal substitution on the reactivity of the nitrile functional groups.
Fundamental Structural Features of 2,2 Diethylmalononitrile and Their Implications for Chemical Reactivity
Direct Alkylation Strategies for Accessing this compound
Direct alkylation of the active methylene (B1212753) group in malononitrile is a primary route to its disubstituted derivatives. This approach involves the sequential replacement of the two acidic protons with alkyl groups.
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. sci-hub.se In the context of malononitrile alkylation, PTC enables the transfer of the malononitrile anion (generated by a base in the aqueous phase) to the organic phase, where it can react with an alkyl halide. sci-hub.se
The use of quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), as phase-transfer agents is common. researchgate.net Research has shown that in PTC-mediated reactions of malononitrile, dialkylation can be the predominant outcome, even when controlling for the concentration of the alkyl halide. sci-hub.se This is attributed to the lipophilic nature of the monoalkylated anion, which remains associated with the catalyst cation in the organic phase, poised for a second alkylation. sci-hub.se
Selective synthesis of both monoalkyl and symmetrical dialkylmalononitriles has been achieved with high selectivity using PTC in the absence of a solvent, which presents economic and safety advantages. researchgate.netrsc.orgtandfonline.com The choice of base, reaction temperature, and the nature of the alkyl halide are critical factors in controlling the selectivity between mono- and di-alkylation. researchgate.net
Table 1: Factors Influencing Selectivity in PTC Alkylation of Malononitrile
| Parameter | Effect on Dialkylation | Rationale |
|---|---|---|
| Base Strength | Stronger bases can favor dialkylation. | A stronger base increases the concentration of the monoalkylated anion, promoting the second alkylation step. researchgate.net |
| Temperature | Higher temperatures can increase reaction rates but may decrease selectivity. | Increased thermal energy can overcome the activation barrier for the second alkylation more readily. researchgate.net |
| Alkyl Halide Reactivity | More reactive alkyl halides (e.g., iodides vs. bromides) can lead to faster dialkylation. | The rate of both alkylation steps is dependent on the electrophilicity of the alkylating agent. |
| Catalyst Structure | The lipophilicity of the quaternary ammonium catalyst influences its efficiency in the organic phase. | Efficient transfer of the anionic species is crucial for the reaction to proceed. sci-hub.se |
This table is a generalized representation based on principles of phase transfer catalysis. Specific outcomes depend on the exact combination of reagents and conditions.
Metal-mediated reactions provide an alternative to traditional base-promoted alkylations. While specific data on silver salt-mediated synthesis of this compound is not extensively detailed in recent literature, the principles of metal catalysis in reactions involving dinitriles are well-established for creating related structures. Transition metals like palladium, nickel, and titanium are known to catalyze reactions involving nitrile groups. acs.orgnih.govacs.org
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing waste. This involves systematically adjusting various reaction parameters. researchgate.netwhiterose.ac.uk The OFAT (One Factor at a Time) methodology or more advanced Design of Experiments (DoE) can be employed to identify the ideal conditions. whiterose.ac.uk
Key parameters for optimization in the dialkylation of malononitrile include:
Catalyst Choice and Loading: In PTC, the structure and concentration of the quaternary ammonium salt can significantly impact reaction efficiency. researchgate.net
Base Selection: The strength and stoichiometry of the base (e.g., KOH, K2CO3) must be carefully chosen to ensure complete deprotonation for the second alkylation without causing side reactions. researchgate.net
Temperature Control: Precise temperature management is essential. Higher temperatures may accelerate the reaction but can also lead to the formation of byproducts, thus lowering selectivity. researchgate.netcup.edu.cn
Reactant Stoichiometry: The molar ratio of ethyl halide to malononitrile is a critical variable. A sufficient excess of the alkylating agent is typically required to drive the reaction toward the disubstituted product.
Table 2: General Optimization Parameters for this compound Synthesis
| Parameter | Variable | Goal for High Yield/Selectivity |
|---|---|---|
| Catalyst | Type and loading of phase transfer catalyst | Maximize transfer of anions to the organic phase. sci-hub.se |
| Base | Type (e.g., KOH) and molar equivalent | Ensure complete formation of the dianion or sequential monoanions for dialkylation. researchgate.net |
| Solvent | Solvent vs. Solvent-free | Optimize for reagent solubility, reaction rate, and green chemistry principles. researchgate.netrsc.org |
| Temperature | Reaction temperature (°C) | Balance reaction rate with the prevention of side reactions and decomposition. cup.edu.cn |
| Reactants | Molar ratio of ethyl halide to malononitrile | Use sufficient ethyl halide to favor the second alkylation step. |
This table outlines key variables for the optimization of the dialkylation of malononitrile based on established chemical principles.
Multicomponent Reaction Approaches Incorporating Dinitrile Units
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. jetir.org Malononitrile is a frequent and versatile building block in MCRs due to its activated methylene group and the synthetic utility of the resulting nitrile functionalities. ajgreenchem.comresearchgate.net
A prominent example is the synthesis of 2-amino-4H-chromene derivatives. jetir.orgajgreenchem.com In a typical one-pot reaction, an aromatic aldehyde, malononitrile, and a phenolic component (such as α- or β-naphthol or dimedone) are condensed together. ajgreenchem.comresearchgate.net These reactions can be promoted by a variety of catalysts and are often amenable to green chemistry conditions, such as the use of magnetic nanocatalysts under solvent-free microwave irradiation. ajgreenchem.com The use of MCRs provides a rapid and atom-economical route to complex heterocyclic structures from simple dinitrile precursors. jetir.org
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Several of these principles can be applied to the synthesis of this compound.
Waste Prevention: MCRs that utilize dinitrile units are inherently atom-economical, maximizing the incorporation of reactant atoms into the final product and thus preventing waste. jetir.orgacs.org
Safer Solvents and Auxiliaries: The development of solvent-free PTC methods for the alkylation of malononitrile is a significant advancement. researchgate.netrsc.org By eliminating the need for organic solvents, which account for a large portion of waste in chemical processes, these methods reduce environmental impact and improve safety. mdpi.com
Design for Energy Efficiency: The use of microwave irradiation in MCRs involving malononitrile is an example of designing for energy efficiency. ajgreenchem.comathensjournals.gr Microwave heating allows for direct and rapid energy transfer to the reactants, often leading to significantly shorter reaction times and cleaner product formation compared to conventional heating methods. athensjournals.gr
Catalysis: The use of recyclable catalysts, such as the magnetic ilmenite (B1198559) (FeTiO3) catalyst used in chromene synthesis, aligns with the principle of catalysis. ajgreenchem.com Catalytic processes are superior to stoichiometric ones as they minimize waste.
By integrating these green principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally benign.
Reactivity Profiles Dictated by the Dinitrile Moiety
The chemical behavior of this compound is largely governed by its dinitrile functional group. The two nitrile (-C≡N) groups, attached to the same quaternary carbon, create a unique electronic environment that is the primary site of the molecule's reactivity. The carbon atoms of the nitrile groups carry a partial positive charge due to the high electronegativity of the nitrogen atoms, making them electrophilic centers susceptible to attack by nucleophiles. wikipedia.org
Nucleophilic addition is a characteristic reaction of the nitrile functional group. wikipedia.org In this process, a nucleophile attacks the electrophilic carbon of the nitrile, breaking the pi bond and forming a new single bond. This type of reaction can lead to a variety of products, such as imines, amides, or carboxylic acids upon subsequent hydrolysis, or primary amines following reduction. wikipedia.org
For this compound, nucleophilic addition can occur at either of the two nitrile groups. Common nucleophiles that react with nitriles include Grignard reagents, organozinc compounds (as in the Blaise reaction), and alcohols (in the Pinner reaction). wikipedia.org For instance, the reaction with a Grignard reagent would proceed by attacking one of the nitrile carbons to form an imine intermediate after workup.
Amidoximes, which are useful chelating agents, are synthesized through the nucleophilic addition of hydroxylamine (B1172632) to nitrile compounds. google.com This reaction pathway is applicable to this compound, where hydroxylamine would add across one or both of the nitrile groups to form the corresponding amidoxime (B1450833) derivatives.
The nitrile groups of this compound can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic molecular frameworks. fiveable.me These reactions involve the concerted or stepwise formation of multiple new bonds.
[2+2+2] Cycloadditions: This type of reaction, often catalyzed by transition metals, is an atom-economical process for synthesizing six-membered carbo- and heterocyclic systems. rsc.orgnih.gov The cyclotrimerization can involve three alkyne units or a combination of alkynes and nitriles. rsc.org The dinitrile system of this compound could theoretically participate with two alkyne molecules to form a substituted pyridine (B92270) ring.
[4+2] and [2+2] Cycloadditions: These reactions, also known as Diels-Alder and aza-Paternò-Büchi reactions respectively, can involve imines and related C=N double bonds, often generated in situ or participating directly. nih.gov While less common for the C≡N triple bond of a nitrile itself without prior transformation, the dinitrile moiety is a precursor to structures that can undergo these cycloadditions. For example, transformation of a nitrile into an imine allows it to act as a dienophile or a participant in [2+2] cycloadditions to form complex polycyclic scaffolds. nih.gov
Influence of Diethyl Substitution on Electronic and Steric Properties and Subsequent Reactivity
The two ethyl groups at the central carbon atom significantly modify the reactivity of this compound compared to its parent compound, malononitrile. These effects are both electronic and steric in nature.
Electronic Effects: The ethyl groups are weakly electron-donating via an inductive effect. This can slightly increase the electron density at the central carbon, which in turn can subtly influence the electrophilicity of the adjacent nitrile carbons. However, the primary electronic influence in malononitriles is the strong electron-withdrawing nature of the two cyano groups.
Steric Effects: The most significant influence of the diethyl substitution is steric hindrance. The bulky ethyl groups physically obstruct the approach of reagents to the reactive nitrile centers. This steric crowding can:
Reduce Reaction Rates: Compared to less substituted malononitriles like ethylmalononitrile (B1618085) or the parent malononitrile, reactions at the nitrile carbons of this compound are expected to be slower. Studies on related systems show that bulky substituents can significantly lower product yields and increase reaction times due to steric hindrance during transition states. rsc.orgrsc.org
Influence Selectivity: In reactions where multiple pathways are possible, the steric bulk can direct the reaction towards a specific outcome that minimizes steric clash.
The table below illustrates the progressive substitution and its likely impact on steric hindrance.
| Compound | Structure | Key Feature | Expected Impact on Reactivity |
| Malononitrile | CH₂(CN)₂ | Two acidic α-hydrogens | High reactivity, unhindered |
| Ethylmalononitrile | CH₃CH₂CH(CN)₂ | One ethyl group, one acidic α-hydrogen | Moderate steric hindrance |
| This compound | (CH₃CH₂)₂C(CN)₂ | Two ethyl groups, no α-hydrogens | Significant steric hindrance |
Elucidation of Reaction Pathways and Characterization of Intermediates in this compound Transformations
Understanding the step-by-step sequence of bond-breaking and bond-forming events is crucial for controlling chemical transformations. uvm.edulibretexts.org For this compound, its synthesis provides a clear example of a reaction mechanism.
The compound is prepared by the dialkylation of malononitrile with an ethyl halide, such as ethyl iodide, in the presence of a strong base like potassium tert-butoxide. sci-hub.se The mechanism is a sequential process: researchgate.net
First Deprotonation: The base removes one of the acidic alpha-protons from malononitrile to form a resonance-stabilized carbanion (an enolate).
First Alkylation (Sₙ2): The nucleophilic carbanion attacks the ethyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the iodide ion and forming ethylmalononitrile. savemyexams.com
Second Deprotonation: The base removes the remaining, now less acidic, alpha-proton from ethylmalononitrile to form a new carbanion intermediate.
Second Alkylation (Sₙ2): This second carbanion attacks another molecule of ethyl iodide to yield the final product, this compound.
The rate of this reaction is dependent on the concentrations of both the malononitrile substrate (or its mono-alkylated intermediate) and the base, characteristic of a second-order process. libretexts.org The intermediates in this transformation are the mono- and di-anions of the malononitrile core.
Transformational Chemistry of this compound Leading to Diverse Molecular Scaffolds
This compound serves as a versatile building block for the synthesis of more complex molecular scaffolds, which are core structures for creating new functional molecules in medicinal and materials science. mdpi.comosti.govu-szeged.hu Its transformational chemistry allows for the introduction of its gem-diethyl dinitrile unit into larger, often heterocyclic, systems. mdpi.comresearchgate.net
A key application is its use as a precursor in multi-step syntheses. For example, this compound can be used to construct pyrazoline-based structures. In one documented pathway, it is implicated in the synthesis of precursors for 5-Hydroxytryptamine 6 Receptor (5-HT₆R) antagonists. sci-hub.se While the full reaction scheme is complex, the synthesis of this compound itself is a critical starting point for building the required molecular architecture. sci-hub.se
Furthermore, the dinitrile functionality is a gateway to other chemical groups, expanding its synthetic utility:
Hydrolysis: Reaction with strong acid or base can convert the nitrile groups into carboxylic acids, yielding 2,2-diethylmalonic acid, or into amides, yielding 2,2-diethylmalonamide.
Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can transform the nitrile groups into primary amine groups, producing 2,2-diethyl-1,3-propanediamine.
Cyclization: The dinitrile can react with binucleophilic reagents to form heterocycles. For example, reaction with hydrazine (B178648) could potentially lead to 3-amino-4-cyano-5-ethyl-5H-pyrazole derivatives, a common reaction pattern for malononitrile derivatives. researchgate.netfrontiersin.org
The following table summarizes some potential transformations.
| Reaction Type | Reagents | Potential Product Class |
| Synthesis | Malononitrile, Ethyl Iodide, K-tert-butoxide | This compound |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Dicarboxylic Acid / Diamide |
| Reduction | H₂, Catalyst or LiAlH₄ | Diamine |
| Cyclization | Hydrazine (H₂N-NH₂) | Pyrazole Derivatives |
Applications of 2,2 Diethylmalononitrile in Complex Organic Synthesis
Precursor for the Synthesis of Advanced Heterocyclic Compounds
The twin nitrile groups of 2,2-diethylmalononitrile serve as powerful synthons for the construction of various heterocyclic rings. The inherent reactivity of the cyano groups allows for their transformation into a range of nitrogen-, oxygen-, and sulfur-containing heterocycles.
The synthesis of nitrogen-containing heterocycles is a prominent application of malononitrile (B47326) and its derivatives. While the absence of an active methylene (B1212753) group in this compound prevents its participation in Knoevenagel-type condensations, its nitrile groups are key to forming heterocyclic systems like pyridines and pyrimidines through alternative mechanistic pathways.
One of the primary routes to pyridines involves the reaction of a 1,3-dicarbonyl compound with an enamine and a nitrile. In the case of this compound, it can serve as the nitrile component in multicomponent reactions. For instance, the cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles presents a powerful method for constructing substituted pyridines. this compound can be envisioned as a suitable nitrile partner in such reactions, leading to the formation of highly substituted pyridine (B92270) rings.
Pyrimidines , another important class of nitrogen heterocycles, can be synthesized from dinitriles. A common method involves the condensation of a dinitrile with an amidine, urea, or thiourea. bu.edu.egresearchgate.net The reaction of this compound with these reagents would be expected to proceed via initial nucleophilic attack of the amidine nitrogen on one of the nitrile carbons, followed by intramolecular cyclization to form the pyrimidine ring. A direct condensation of amides with nitriles, activated by trifluoromethanesulfonic anhydride, also provides a route to pyrimidines, a strategy that is applicable to this compound. nih.gov
| Heterocycle | Synthetic Method | Role of this compound |
| Pyridines | Co-catalyzed [2+2+2] cycloaddition with diynes | Nitrile component |
| Pyrimidines | Condensation with amidines, ureas, or thioureas | Dinitrile electrophile |
| Pyrimidines | Direct condensation with activated amides | Nitrile component |
While the synthesis of nitrogen heterocycles from nitriles is more common, pathways to oxygen- and sulfur-containing rings are also of significant interest.
For the synthesis of oxygen-containing heterocycles , the nitrile groups of this compound can be harnessed. For example, the reaction of nitriles with α-haloketones in the presence of a base can lead to the formation of oxazoles. Although this typically involves a mononitrile, the principle can be extended to dinitriles. Furthermore, domino reactions involving arynes and dinitriles could potentially lead to the formation of benzo-fused oxygen heterocycles. nih.gov
The Gewald reaction is a well-established method for the synthesis of sulfur-containing heterocycles , specifically 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. While the classical Gewald reaction relies on a compound with an active methylene group, modifications of this reaction could potentially accommodate 2,2-disubstituted malononitriles. The reaction of this compound with elemental sulfur and a suitable nucleophile could lead to the formation of thiophene derivatives or other sulfur-containing heterocycles. arkat-usa.orgresearchgate.net
| Heterocycle | Synthetic Method | Potential Role of this compound |
| Oxazoles | Reaction with α-haloketones | Dinitrile precursor |
| Thiophenes | Modified Gewald reaction | Dinitrile component |
Utilization in Cascade, Tandem, and Domino Reaction Sequences
The multiple reactive sites within this compound make it a suitable component for cascade, tandem, and domino reactions, where multiple bond-forming events occur in a single pot. These sequences are highly efficient as they reduce the need for isolation and purification of intermediates.
While many cascade reactions involving malononitrile start with a Knoevenagel condensation, the lack of an active methylene group in this compound necessitates alternative initiation steps. A cascade reaction could be initiated by the nucleophilic attack on one of the nitrile groups, followed by an intramolecular cyclization involving the second nitrile group. For example, a reaction with a bifunctional nucleophile could lead to the formation of a complex heterocyclic system in a single step. The reaction of malononitrile dimer with various reagents to form complex heterocycles in cascade sequences suggests that this compound could be a substrate for analogous transformations, albeit through different initial steps. researchgate.net
Contributions to Chemo- and Regioselective Synthesis Strategies
The concepts of chemoselectivity and regioselectivity are central to modern organic synthesis, enabling the precise construction of complex molecules. researchgate.netstudy.comslideshare.netstudy.comdurgapurgovtcollege.ac.in this compound can be a valuable tool in the development of such selective reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing the this compound moiety alongside other reactive groups (e.g., esters, ketones), a reagent could be chosen to react selectively with the nitrile groups. For instance, a reducing agent that specifically targets nitriles could be employed, leaving the other functional groups intact.
Regioselectivity is the preference for bond formation at one position over another. In the context of this compound, this is particularly relevant in cycloaddition reactions. For example, in a [3+2] cycloaddition with an unsymmetrical 1,3-dipole, the orientation of the addition to the nitrile group can be controlled, leading to the preferential formation of one regioisomer over the other. The electronic nature of the substituents on the dipole and the reaction conditions can influence this selectivity.
Computational and Theoretical Studies on 2,2 Diethylmalononitrile
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and other ab initio approaches could be employed to elucidate the electronic structure of 2,2-diethylmalononitrile. Such calculations would provide optimized molecular geometry, detailing bond lengths and angles.
Furthermore, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy and shape of these frontier orbitals would indicate the molecule's ability to act as an electron donor or acceptor.
From the electronic structure, various reactivity descriptors can be calculated. These descriptors, both global (e.g., chemical hardness, electronegativity, electrophilicity index) and local (e.g., Fukui functions, dual descriptor), offer a quantitative measure of a molecule's reactivity and selectivity towards different types of chemical reactions.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | Not Available | Indicates electron-donating ability |
| LUMO Energy | Not Available | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Not Available | Relates to chemical stability and reactivity |
| Electronegativity (χ) | Not Available | Measure of the power to attract electrons |
| Chemical Hardness (η) | Not Available | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | Not Available | Propensity to accept electrons |
Mechanistic Probing and Transition State Analysis through Computational Models
Computational models are invaluable for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be designed to explore its potential reactions, such as nucleophilic additions to the nitrile groups or reactions at the α-carbon. By mapping the potential energy surface, reaction pathways can be charted, identifying reactants, products, intermediates, and, crucially, transition states.
Transition state analysis provides the activation energy of a reaction, which is a key determinant of the reaction rate. The geometry of the transition state reveals the atomic arrangement at the peak of the energy barrier, offering insights into the bond-making and bond-breaking processes. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the desired reactants and products.
Conformational Landscape and Intermolecular Interactions of this compound
Furthermore, understanding the intermolecular interactions is crucial for predicting the solid-state structure and bulk properties of this compound. Computational methods can be used to study the nature and strength of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern how molecules of this compound interact with each other.
Prediction of Novel Reactivity Patterns and Design of Unexplored Synthetic Routes
A significant advantage of computational chemistry is its predictive power. By understanding the electronic structure and reactivity descriptors of this compound, it would be possible to predict its behavior in yet-to-be-explored reactions. For instance, computational screening could identify potential reaction partners or catalysts that would lead to novel chemical transformations.
Moreover, computational tools can aid in the design of new and efficient synthetic routes to this compound and its derivatives. By evaluating the thermodynamics and kinetics of different potential synthetic pathways, the most promising routes can be identified for experimental validation, thereby accelerating the discovery and development of new chemical entities.
Advanced Research Directions and Future Perspectives for 2,2 Diethylmalononitrile
Exploration of Unconventional Synthetic Pathways for 2,2-Diethylmalononitrile Analogues
The classical synthesis of this compound and its analogues typically involves the sequential alkylation of malononitrile (B47326). However, future research is trending towards more sophisticated and efficient "unconventional" methods that offer access to a wider array of structurally complex analogues in a single pot or through novel activation strategies.
One promising direction is the use of transnitrilation reactions . This strategy involves the transfer of a cyanide group from a donor molecule, such as dimethylmalononitrile (B1205571) (DMMN), to an organometallic reagent. researchgate.net This method bypasses the need to handle highly toxic cyanide salts directly. For the synthesis of this compound analogues, this could involve the reaction of an appropriate organometallic precursor with a suitable dinitrile reagent. A key area of future research will be to expand the scope of organometallic partners and dinitrile donors to create a diverse library of 2,2-disubstituted malononitriles.
Another advanced approach involves one-pot electrophilic cyanation-functionalization strategies . These methods allow for the sequential introduction of a cyanide group and another functional group in a single reaction vessel, providing rapid access to complex malononitriles. arkat-usa.org For instance, a primary nitrile can be deprotonated and reacted with a dinitrile like DMMN, followed by trapping the resulting α-anion intermediate with an electrophile. arkat-usa.org Adapting this methodology for diethyl-substituted systems could provide a streamlined route to analogues bearing additional functionalities.
The table below outlines some prospective unconventional pathways for synthesizing analogues of this compound.
| Synthetic Strategy | Description | Potential Analogue Products |
| Transnitrilation-SNAr Reaction | A tandem reaction where an aryl Grignard reagent undergoes transnitrilation with a disubstituted malononitrile, and the expelled anionic leaving group participates in a subsequent SNAr reaction. | Aryl-substituted malononitriles with diverse functional groups. |
| Reductive Cyanation | An organozinc reagent, generated from an α-bromo compound, acts as a nucleophile in an addition-elimination process with an electrophilic cyanating agent. | α-cyano carbonyl compounds bearing a quaternary carbon center. |
| Aryne-Mediated Rearrangement | The addition of α-lithiated arylacetonitriles to arynes, followed by a tandem addition-rearrangement pathway. | Access to ortho-cyanated diarylmethanes. arkat-usa.org |
Future exploration in this area will likely focus on developing catalytic variants of these reactions, exploring flow chemistry for safer and more efficient production, and utilizing computational studies to predict reaction outcomes and design novel synthetic routes.
Development of Highly Efficient and Selective Catalytic Systems for this compound Transformations
The two nitrile groups in this compound offer a rich platform for chemical transformations. A key future challenge is the development of catalytic systems that can selectively manipulate one or both of these groups, or use the dinitrile moiety to direct other reactions.
Selective Reduction: The reduction of nitriles typically yields primary amines. wikipedia.org A significant area of research is the development of catalysts that can selectively reduce one nitrile group of a gem-dinitrile to an aminomethyl group while leaving the other intact. This would provide valuable building blocks with orthogonal reactivity. Heterogeneous catalysts, such as specially designed Raney nickel or supported palladium systems, could be engineered to achieve this selectivity through steric control or tailored electronic properties.
Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, such as [2+2+2] and [3+2] cycloadditions, to form heterocyclic structures. researchgate.netacs.org Catalytic systems, often based on transition metals like ruthenium or manganese, can facilitate these transformations. acs.org Future work will involve designing catalysts that can promote the cycloaddition of this compound with alkynes, allenes, or other unsaturated partners to create novel nitrogen-containing rings, which are prevalent scaffolds in pharmaceuticals.
Decyanation and C-CN Bond Activation: While seemingly counterintuitive, the selective removal of a cyanide group (decyanation) is a powerful transformation. Metal-catalyzed reactions that proceed via the activation of the C-CN bond are an emerging field. researchgate.net Catalysts based on nickel or copper have been shown to facilitate such transformations, often using the nitrile as a leaving group in cross-coupling reactions. researchgate.net Developing these catalytic systems for 2,2-disubstituted malononitriles would allow the gem-dinitrile to serve as a synthetic equivalent for a quaternary carbon center.
The table below summarizes potential catalytic transformations for this compound.
| Transformation Type | Catalytic System | Potential Products |
| Selective Mono-reduction | Heterogeneous catalysts (e.g., modified Raney Ni, supported Pd) | 2-cyano-2-ethylbutanamine |
| [2+2+2] Cycloaddition | Manganese(I) or Ruthenium(I) complexes | Substituted pyridines and other heterocycles |
| Reductive Coupling/Decyanation | Nickel-based catalysts with an electrophilic cyanating reagent | Mononitrile compounds with a quaternary center |
| Hydrolysis | Acid or base catalysis | Diethylmalonamic acid, Diethylmalonic acid wikipedia.org |
The development of these catalytic systems will require a synergistic approach combining catalyst design, mechanistic studies (both experimental and computational), and high-throughput screening to identify optimal reaction conditions.
Integration of this compound into Advanced Functional Material Architectures
The unique electronic and structural properties of the gem-dinitrile group make this compound and its derivatives attractive building blocks for advanced functional materials.
Polymers and Copolymers: The high polarity of the nitrile group can be exploited in polymer science. Incorporating monomers derived from this compound into polymer backbones can significantly alter the material's properties, such as its thermal stability, solvent resistance, and dielectric constant. lu.se Nitrile-containing polymers, like nitrile rubber, are known for their resistance to oils and fuels. wikipedia.orgmasterorganicchemistry.com Future research could focus on creating high-performance polymers and copolymers where the this compound unit is a key component for applications in membranes, specialty elastomers, or high-temperature plastics.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the nitrile groups can act as ligands for metal ions, making dinitrile compounds excellent candidates for constructing MOFs. By functionalizing linkers with the this compound moiety, it is possible to create porous materials with tailored pore sizes and chemical environments. A malononitrile-functionalized MOF has been shown to be effective for the detection of hydrogen sulfide. researchgate.net The ethyl groups would provide a more hydrophobic environment within the pores compared to unsubstituted malononitrile, which could be advantageous for the selective adsorption of specific guest molecules.
Organic Electronics: Malononitrile derivatives have been investigated as materials for organic light-emitting diodes (OLEDs). rsc.org For example, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile has been synthesized and used to prepare an OLED. rsc.org The strong electron-withdrawing nature of the dinitrile group can be used to tune the electronic properties (HOMO/LUMO levels) of organic semiconductors. Derivatives of this compound could be designed as electron-acceptor components in donor-acceptor type molecules for applications in organic photovoltaics or as fluorescent materials with efficient solid-state emission.
Interdisciplinary Research Opportunities with Emerging Chemical Fields Utilizing Dinitrile Structures
The versatility of the this compound scaffold opens up numerous opportunities for interdisciplinary research, bridging organic synthesis with medicinal chemistry, supramolecular chemistry, and chemical biology.
Medicinal Chemistry: The nitrile group is a prevalent functional group in many pharmaceuticals. nih.govresearchgate.netrsc.org It can act as a hydrogen bond acceptor, a bioisostere for other functional groups like carbonyls, and can enhance a drug's metabolic stability and binding affinity. researchgate.net The gem-dinitrile structure of this compound offers a unique scaffold for designing new therapeutic agents. For instance, gem-dinitrile compounds have been studied for their vasodilating properties. nih.gov The diethyl substitution provides a lipophilic character that can be tuned to optimize pharmacokinetic properties. The chromenopyridine scaffold, often synthesized using nitrile precursors, is considered a "privileged structure" in drug design. mdpi.com
Supramolecular Chemistry: The nitrile group can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are the foundation of supramolecular chemistry. nih.govresearchgate.net Aryl nitriles have been used as hydrogen-bond acceptors to direct solid-state reactions. nih.gov The two nitrile groups of this compound in a compact arrangement could be used to design novel molecular receptors or self-assembling systems. The directional nature of these interactions could be harnessed to build complex, ordered architectures in the solid state or in solution.
Chemical Sensors: Malononitrile and its derivatives have been employed in the development of chemical sensors. nih.govmdpi.com For example, they have been used in fluorescent probes for the detection of hypochlorous acid and in potentiometric sensors for cations like Be(II). nih.govmdpi.com The reactivity of the carbon atom alpha to the nitrile groups or the coordinating ability of the nitrogen atoms can be exploited for sensing applications. This compound-based sensors could be designed for detecting specific analytes where the diethyl groups modulate the sensor's selectivity and solubility in different media.
The continued exploration of this compound and its analogues at the intersection of these fields is expected to yield novel molecules and materials with significant societal benefits, from new medicines to advanced technological devices.
Q & A
Q. What tools facilitate systematic organization of spectral and synthetic data for this compound?
- Methodological Answer : Use reference managers like Zotero for literature and electronic lab notebooks (ELNs) like LabArchives for data tracking. For spectral data, employ Mnova NMR or ACD/Spectrus Suite with metadata tagging for easy retrieval .
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Ethical and Validation Considerations
Q. How should researchers address discrepancies between experimental and theoretical data for this compound-based compounds?
Q. What ethical practices are critical when publishing studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
